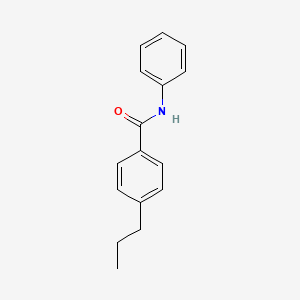

N-phenyl-4-propylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-4-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-6-13-9-11-14(12-10-13)16(18)17-15-7-4-3-5-8-15/h3-5,7-12H,2,6H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITLMIRYGCOMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenyl 4 Propylbenzamide and Its Congeners

Established Synthetic Pathways for N-phenyl-4-propylbenzamide

The creation of the amide bond in this compound is the central challenge in its synthesis. This can be achieved by reacting a derivative of 4-propylbenzoic acid with aniline (B41778). The primary approaches to facilitate this transformation include direct amide bond formation strategies, palladium-catalyzed reactions that form the aryl-nitrogen bond, and comprehensive multistep sequences that build the molecule from precursor materials.

Amide Bond Formation Strategies

The direct formation of the amide bond between a carboxylic acid and an amine is one of the most fundamental transformations in organic synthesis. For this compound, this involves the reaction between 4-propylbenzoic acid and aniline. However, direct reaction is typically inefficient and requires activation of the carboxylic acid.

To facilitate the formation of the amide bond, a variety of coupling reagents are employed to activate the carboxylic acid group of 4-propylbenzoic acid, making it more susceptible to nucleophilic attack by aniline. These reagents are broadly classified into carbodiimide, phosphonium, and aminium/uronium types.

Carbodiimide Reagents: Reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. peptide.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. To minimize side reactions and reduce the risk of racemization (if chiral centers were present), additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu) are often included. bachem.com

Phosphonium Reagents: This class includes reagents like BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate). bachem.comsigmaaldrich.com These reagents are known for their high efficiency and rapid reaction times, often completing couplings within minutes. peptide.com They are particularly useful because the by-products are water-soluble, simplifying purification. sigmaaldrich.com

Aminium/Uronium Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular reagents in this category. peptide.combachem.com HATU is noted for reacting faster and causing less epimerization compared to HBTU. peptide.com These reagents convert the carboxylic acid into a reactive OBt or OAt ester, which then readily reacts with the amine. sigmaaldrich.com

Interactive Data Table: Common Coupling Reagents

| Reagent Class | Example Reagent | Additive (if common) | Key Features |

|---|---|---|---|

| Carbodiimide | DCC, DIC | HOBt, Oxyma Pure® | Widely used, cost-effective. peptide.combachem.com |

| Phosphonium | PyBOP®, PyAOP | None required | High efficiency, rapid reactions, avoids guanidinylation side products. peptide.comsigmaaldrich.com |

| Aminium/Uronium | HBTU, HATU | None required | Very popular, fast couplings, by-products are generally soluble. bachem.com |

A robust and traditional method for synthesizing this compound is the condensation of 4-propylbenzoyl chloride with aniline. This method involves a two-step process. First, 4-propylbenzoic acid is converted to its more reactive acyl chloride derivative, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov

The resulting 4-propylbenzoyl chloride is then reacted with aniline. researchgate.net This nucleophilic acyl substitution reaction is generally rapid and high-yielding. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) by-product that is formed during the reaction. researchgate.net This prevents the protonation of the aniline reactant, which would render it non-nucleophilic.

General Reaction Scheme:

4-Propyl-C₆H₄-COOH + SOCl₂ → 4-Propyl-C₆H₄-COCl + SO₂ + HCl

4-Propyl-C₆H₄-COCl + C₆H₅NH₂ + (C₂H₅)₃N → 4-Propyl-C₆H₄-CONH-C₆H₅ + (C₂H₅)₃N·HCl

This method is highly effective for a wide range of substituted benzoyl chlorides and anilines, making it a versatile approach for generating congeners of the target compound. researchgate.net

Beyond classical methods, several innovative strategies for amide bond formation have been developed.

Umpolung Amide Synthesis (UmAS): This method inverts the typical reactivity of the reactants. It has been successfully applied to the synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines, proceeding without epimerization, which can be a challenge in conventional methods. nih.gov

Boron-Based Catalysis: Boric acid can catalyze the direct amidation of carboxylic acids and amines. researchgate.net This approach represents a greener alternative, often proceeding under solvent-free conditions. researchgate.net

Nitrile-Based Synthesis: A novel protocol allows for the preparation of N-arylamides from nitriles. The process involves the conversion of nitriles to amidines, which then undergo a hypervalent iodine-mediated rearrangement to form the desired N-arylamide. mdpi.com

Thioester-Mediated Synthesis: Inspired by nature, this one-pot process involves the formation of a thioester from the carboxylic acid, which is then converted to the amide upon addition of an amine. This technology avoids traditional coupling reagents and is considered a green chemical process. nih.gov

Amidation using Nitroarenes: In some specialized methods, nitroarenes can serve as the amino source for amidation reactions with acyl halides, often mediated by iron. researchgate.net

Palladium-Catalyzed Coupling Reactions for Aryl-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds. While typically used to couple aryl halides with amines, variations of this methodology can be applied to amide synthesis. For the synthesis of this compound, this could involve the coupling of an aryl halide (e.g., 4-propyl-iodobenzene) with benzamide (B126) or, more commonly, coupling an aniline with an activated benzoic acid derivative.

Research has explored the palladium-catalyzed coupling of aryl halides with ammonium salts to form anilines, which could then be used in subsequent amidation steps. nih.gov More directly, palladium catalysts have been used for the amidation of phenyl carboxylates with anilines under aqueous micellar conditions, offering an operationally simple and scalable method. researchgate.net There have also been investigations into palladium-mediated reactions involving benzenesulfinate and phenylisocyanate, although these did not successfully yield N-phenylbenzamide in solution-phase experiments. publish.csiro.au Palladium-catalyzed C-H amination reactions, which form C-N bonds directly from C-H bonds, are also an area of active research, though they often require strong oxidants. nih.gov

Multistep Synthesis Sequences

The synthesis of this compound and its congeners can also be embedded within longer, multistep reaction sequences, particularly when starting from simple, unfunctionalized precursors or when complex substitution patterns are desired.

A representative example involves the synthesis of N-phenylbenzamide derivatives starting from commercially available nitroanilines. nih.gov A typical sequence is as follows:

Amide Formation: A substituted 4-nitrobenzoyl chloride is reacted with a substituted 4-nitroaniline to form a dinitro-N-phenylbenzamide intermediate.

Nitro Group Reduction: Both nitro groups on the intermediate are then reduced to amino groups. This reduction can be achieved through catalytic hydrogenation using a palladium on carbon (Pd-C) catalyst or by using reducing agents like tin(II) chloride (SnCl₂). nih.gov

This approach allows for the synthesis of diamino-N-phenylbenzamide derivatives, which can be further modified. The order of bond-forming and functional group manipulation steps is critical in multistep synthesis to ensure correct regioselectivity and compatibility with existing functional groups. youtube.com

Development of Novel Synthetic Routes

Traditional methods for amide bond formation often involve the use of stoichiometric coupling reagents, which can lead to significant waste generation. Consequently, research efforts have been directed towards the development of more atom-economical and environmentally benign alternatives.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of amides to minimize environmental impact. Key strategies include the use of non-hazardous solvents, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation.

Solvent-Free Synthesis: The direct condensation of carboxylic acids and amines under solvent-free conditions represents a highly attractive green synthetic route. Heating a mixture of 4-propylbenzoic acid and aniline, potentially with a catalyst, can yield this compound, with water being the only byproduct. This approach eliminates the need for potentially toxic solvents, simplifies purification, and reduces waste.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture. For instance, the reaction of 4-propylbenzoyl chloride with aniline can be expedited under microwave irradiation, often in the absence of a solvent or in a high-boiling point, green solvent.

A representative comparison of conventional versus microwave-assisted synthesis for a generic N-phenylbenzamide is presented below:

| Method | Reaction Time | Yield (%) | Solvent |

| Conventional Heating | Several hours | Moderate | Toluene, DMF |

| Microwave Irradiation | Minutes | High | Solvent-free or Green Solvent |

Biocatalysis: Enzymes, such as lipases, can be employed as biocatalysts for amide synthesis. These reactions are typically conducted under mild conditions in aqueous or organic solvents and are highly selective. The use of a lipase could catalyze the reaction between an ester derivative of 4-propylbenzoic acid and aniline, offering a green and efficient pathway to the desired amide.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The use of catalysts is paramount in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Various catalytic systems have been explored for the synthesis of N-phenylbenzamides.

Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling. Materials such as zeolites, clays, and functionalized silica can act as effective catalysts for the direct amidation of carboxylic acids with amines. For the synthesis of this compound, a solid acid catalyst could facilitate the dehydration reaction between 4-propylbenzoic acid and aniline.

Nanocatalysts: Nanoparticles of metals or metal oxides can exhibit high catalytic activity due to their large surface-area-to-volume ratio. Supported nanocatalysts, where nanoparticles are dispersed on a solid support, combine the high activity of nanocatalysis with the practical benefits of heterogeneous catalysis.

The table below summarizes various catalytic systems applicable to N-phenylbenzamide synthesis.

| Catalyst Type | Example | Advantages |

| Homogeneous | Boronic Acids | Mild reaction conditions |

| Heterogeneous | Sulfated Zirconia | Recyclable, easy separation |

| Biocatalyst | Lipase | High selectivity, mild conditions |

| Nanocatalyst | Supported Gold Nanoparticles | High activity, potential for reuse |

Optimization of Reaction Conditions and Yields

The yield and purity of this compound are highly dependent on the optimization of various reaction parameters.

Schotten-Baumann Reaction Optimization: A classic method for synthesizing amides is the Schotten-Baumann reaction, which involves the reaction of an acid chloride with an amine in the presence of a base. For the synthesis of this compound, this would involve reacting 4-propylbenzoyl chloride with aniline.

Key parameters for optimization include:

Base: The choice and amount of base (e.g., sodium hydroxide, pyridine, triethylamine) are crucial for neutralizing the HCl byproduct and driving the reaction to completion.

Solvent: A two-phase system (e.g., dichloromethane/water) is often employed to facilitate the separation of the product.

Temperature: The reaction is typically carried out at low temperatures to control its exothermicity.

Stoichiometry: The molar ratio of the reactants and base can significantly impact the yield.

Direct Amidation Optimization: For the direct reaction between 4-propylbenzoic acid and aniline, optimization would focus on:

Catalyst Loading: Determining the optimal amount of catalyst to maximize the reaction rate while minimizing cost and potential side reactions.

Temperature and Reaction Time: Balancing temperature and time to achieve a high conversion rate without causing decomposition of the product.

Water Removal: In direct amidation, the removal of water is essential to shift the equilibrium towards the product. This can be achieved through azeotropic distillation or the use of dehydrating agents.

The following table provides hypothetical data on the optimization of the synthesis of this compound.

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Propylbenzoyl Chloride, Aniline | Pyridine | Dichloromethane | 0-25 | 2 | 92 |

| 4-Propylbenzoic Acid, Aniline | Boronic Acid | Toluene | 110 | 12 | 85 |

| 4-Propylbenzoic Acid, Aniline | None (Microwave) | Solvent-free | 150 | 0.25 | 88 |

| 4-Propylbenzoic Acid, Aniline | Sulfated Zirconia | Xylene | 140 | 8 | 90 |

Synthesis of Precursor Molecules and Intermediates

The efficient synthesis of this compound relies on the availability of high-quality precursor molecules.

Preparation of 4-Propylbenzoic Acid Derivatives

4-Propylbenzoic acid is a key precursor. Several synthetic routes are available for its preparation.

Oxidation of 4-Propyltoluene: A common method involves the oxidation of the methyl group of 4-propyltoluene. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can be used. The reaction is typically carried out in an aqueous solution, and upon acidification, 4-propylbenzoic acid precipitates.

Grignard Carboxylation: An alternative route starts from 4-propylbromobenzene. This compound can be converted to the corresponding Grignard reagent, phenylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. The subsequent reaction of the Grignard reagent with carbon dioxide (dry ice), followed by an acidic workup, yields 4-propylbenzoic acid.

Friedel-Crafts Acylation: Propylbenzene (B89791) can undergo Friedel-Crafts acylation with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce a carbonyl group. Subsequent oxidation of the resulting ketone can produce 4-propylbenzoic acid.

A crucial derivative for some synthetic routes is 4-propylbenzoyl chloride . This can be readily prepared from 4-propylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Synthesis of N-Phenylamine Intermediates

Aniline (N-phenylamine) is the primary intermediate for the "N-phenyl" part of the target molecule. While aniline itself is commercially available, the synthesis of substituted anilines is important for creating congeners of this compound.

Reduction of Nitroarenes: A common method for synthesizing anilines is the reduction of the corresponding nitroarenes. For example, nitrobenzene can be reduced to aniline using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of an aryl halide or triflate with an amine. This method is particularly useful for synthesizing a wide variety of substituted anilines with good functional group tolerance.

Advanced Structural Elucidation and Solid State Characterization

X-ray Crystallography Studies of N-phenyl-4-propylbenzamide and Related Derivatives

Single-crystal X-ray diffraction is a powerful tool for the precise determination of molecular structures in the solid state. While a specific crystal structure for this compound is not publicly documented, extensive studies on closely related N-phenylbenzamide derivatives provide a clear and transferable model of their solid-state characteristics.

In the crystalline state, N-phenylbenzamide derivatives are organized into well-defined three-dimensional networks. The packing is primarily governed by a combination of strong hydrogen bonds and weaker non-covalent interactions. For instance, in the structure of 4-Bromo-N-phenylbenzamide, molecules are linked into chains, which are further assembled into a three-dimensional network through C—H⋯π contacts. nih.gov The crystal structure of 2-(N-allylsulfamoyl)-N-propylbenzamide, a related benzamide (B126), reveals a layered structure generated by N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions. semanticscholar.org

Hydrogen bonds are the most significant interactions dictating the crystal packing of N-phenylbenzamide derivatives. nih.gov The amide functionality provides both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen, C=O). The most common and robust interaction is the N—H⋯O hydrogen bond, which consistently links molecules together. nih.govnih.gov In many benzamide and carboxamide crystals, this interaction leads to the formation of a centrosymmetric dimer, a highly stable and predictable supramolecular synthon. researchgate.net A supramolecular synthon is a structural unit within a crystal in which molecules are held together by non-covalent interactions. acs.org

In the crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and 4-Bromo-N-phenylbenzamide, molecules are linked by these characteristic N—H⋯O hydrogen bonds to form infinite chains. nih.govnih.gov In addition to this primary interaction, weaker, non-classical hydrogen bonds, such as intramolecular C—H⋯O contacts, are also observed, which help to stabilize the molecular conformation. nih.gov

The molecular structure of N-phenylbenzamide derivatives in the solid state is characteristically non-planar. The molecules adopt a twisted conformation, which arises from steric hindrance between the two aromatic rings. The dihedral angle, which measures the twist between the planes of the phenyl and the substituted benzoyl rings, is a key conformational descriptor.

In 4-Bromo-N-phenylbenzamide , the dihedral angle between the phenyl and 4-bromophenyl rings is 58.63 (9)°. nih.gov The central amide (N—C=O) plane is also twisted with respect to both rings, at angles of 30.2 (2)° and 29.2 (2)°, respectively. nih.gov

For N-[4-(trifluoromethyl)phenyl]benzamide , the angle between the phenyl and trifluoromethylphenyl rings is 59.7 (1)°. nih.gov

In N-(4-methoxyphenyl)benzamide , this inter-ring angle is 67.4 (1)°. nih.gov

Density Functional Theory (DFT) calculations on these molecules have shown that the conformations observed in the crystal structures are slightly higher in energy (by 2.5 to 3.2 kJ mol⁻¹) than the calculated minimum energy conformations for isolated molecules. nih.gov This small energy difference highlights the influence of intermolecular forces in the crystal lattice on the final molecular conformation.

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for confirming the chemical structure of synthesized compounds, providing information about the connectivity of atoms and their chemical environment.

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete atomic framework can be established.

The ¹H NMR spectrum of this compound provides distinct signals for each unique proton environment in the molecule. The aromatic protons appear in the downfield region (typically δ 7.0–8.0 ppm), while the aliphatic protons of the propyl group are found in the upfield region (δ 0.9–3.5 ppm). The amide proton (N-H) often appears as a broad singlet.

The splitting of signals into doublets, triplets, or quartets is dictated by the number of adjacent protons, following the n+1 rule. libretexts.org For example, the methyl (CH₃) group of the propyl chain, being adjacent to a methylene (B1212753) (CH₂) group (2 protons), appears as a triplet (2+1=3).

A representative ¹H NMR spectral data interpretation for this compound is detailed in the table below, based on data from analogous structures like N-propylbenzamide and N-phenylbenzamide. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| Aromatic H (protons on phenyl ring) | 7.10 - 7.40 | m (multiplet) | - | Complex pattern due to multiple non-equivalent protons. |

| Aromatic H (protons on 4-propylbenzoyl ring) | 7.30 - 7.85 | m (multiplet) | - | Two sets of doublets (AA'BB' system) are expected. |

| Amide N-H | ~8.0 - 8.5 | s (singlet) | - | Often broad; chemical shift can be solvent-dependent. |

| Propyl -CH₂- (alpha to ring) | 2.60 - 2.70 | t (triplet) | ~7.5 | Adjacent to the other methylene group. |

| Propyl -CH₂- (beta to ring) | 1.60 - 1.75 | sextet | ~7.5 | Adjacent to both a CH₂ and a CH₃ group (2+3=5 neighbors). |

| Propyl -CH₃ (gamma to ring) | 0.90 - 1.00 | t (triplet) | ~7.4 | Adjacent to the methylene group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule by identifying magnetically distinct carbon atoms. For this compound, due to symmetry in the para-substituted phenyl ring and the N-phenyl ring, a total of 10 unique carbon signals are predicted in the ¹³C NMR spectrum.

The chemical shifts (δ) of these carbons are influenced by their local electronic environment. Electronegative atoms like oxygen and nitrogen cause a downfield shift (to higher ppm values) for adjacent carbons. organicchemistrydata.org The carbonyl carbon (C=O) is expected to appear at the lowest field, typically in the range of 165-175 ppm. organicchemistrydata.org Aromatic carbons generally resonate between 115 and 150 ppm, with carbons directly bonded to substituents (ipso-carbons) showing distinct shifts. Aliphatic carbons in the propyl side chain will appear at the highest field (lowest ppm values). organicchemistrydata.org

Predicted ¹³C NMR Chemical Shifts for this compound

This is an interactive table. Click on the headers to sort the data.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O | ~166 | Carbonyl carbon, highly deshielded by the adjacent oxygen atom. organicchemistrydata.org |

| C1' | ~145 | Ipso-carbon of the propyl-substituted ring, attached to the propyl group. |

| C4' | ~132 | Ipso-carbon of the propyl-substituted ring, attached to the carbonyl group. |

| C2'/C6' | ~129 | Aromatic carbons ortho to the propyl group. |

| C3'/C5' | ~128 | Aromatic carbons meta to the propyl group. |

| C1'' | ~138 | Ipso-carbon of the N-phenyl ring, attached to the nitrogen atom. |

| C4'' | ~124 | Para-carbon of the N-phenyl ring. |

| C2''/C6'' | ~121 | Ortho-carbons of the N-phenyl ring. |

| C3''/C5'' | ~129 | Meta-carbons of the N-phenyl ring. |

| Propyl-α | ~38 | Aliphatic carbon directly attached to the aromatic ring. |

| Propyl-β | ~24 | Central aliphatic carbon of the propyl chain. |

| Propyl-γ | ~14 | Terminal methyl carbon of the propyl chain. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR identifies the presence of nuclei, 2D NMR techniques reveal their connectivity, which is indispensable for unambiguous structural assignment. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons, typically over two to three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent protons within the propyl chain and between neighboring protons on the two aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly with their attached carbon atoms (a one-bond correlation). libretexts.org This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its known proton signal. Quaternary carbons, such as the carbonyl and ipso-carbons, will be absent from the HSQC spectrum. libretexts.org

Expected Key 2D NMR Correlations for this compound

This is an interactive table. Click on the headers to sort the data.

| Technique | Correlating Protons | Correlating Carbons | Type of Information |

|---|---|---|---|

| COSY | Propyl-α-H ↔ Propyl-β-H | - | Connectivity within the alkyl chain. |

| Propyl-β-H ↔ Propyl-γ-H | - | Connectivity within the alkyl chain. | |

| Aromatic H's ↔ Adjacent Aromatic H's | - | Connectivity within each phenyl ring. | |

| HSQC | Propyl-α-H | Propyl-α-C | Direct H-C attachment. |

| Propyl-β-H | Propyl-β-C | Direct H-C attachment. | |

| Propyl-γ-H | Propyl-γ-C | Direct H-C attachment. | |

| All Aromatic H's | Their Respective C's | Direct H-C attachment. | |

| HMBC | Amide N-H | C=O, C1'', C2''/C6'' | Connects N-phenyl ring to amide group. libretexts.org |

| Propyl-α-H | C1', C2'/C6', Propyl-β-C | Connects propyl group to its phenyl ring. | |

| Aromatic H's (C2'/C6') | C4', C=O | Confirms attachment of the carbonyl group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The spectrum of this compound is expected to show characteristic absorption bands corresponding to its secondary amide and substituted benzene (B151609) functionalities.

Key expected vibrational modes include the N-H stretch, the C=O stretch (known as the Amide I band), and the N-H bend coupled with C-N stretch (the Amide II band). Additionally, C-H stretches for both aromatic and aliphatic protons will be visible, as will characteristic aromatic C=C stretching vibrations.

Characteristic Infrared Absorption Bands for this compound

This is an interactive table. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | ~3300 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Amide C=O | Stretch (Amide I) | ~1660 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1500 | Medium-Strong |

| Amide N-H | Bend (Amide II) | ~1540 | Medium-Strong |

| Amide C-N | Stretch | ~1240 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, details about its structure. acdlabs.com For this compound (molecular weight ~239.31 g/mol ), the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 239.

Under electron ionization (EI), the molecular ion undergoes fragmentation in a reproducible manner, yielding a characteristic pattern. The fragmentation of this compound is expected to be dominated by cleavage at the amide bond and fragmentation of the alkyl side chain. One of the most prominent fragmentation pathways for alkylbenzenes is benzylic cleavage to form a stable tropylium (B1234903) ion. docbrown.info

Predicted Mass Spectrometry Fragments for this compound

This is an interactive table. Click on the headers to sort the data.

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 239 | [M]⁺ | [C₁₆H₁₇NO]⁺ | Molecular Ion |

| 147 | [4-propylbenzoyl]⁺ | [C₁₀H₁₁O]⁺ | Cleavage of the C-N amide bond. |

| 119 | [propylphenyl]⁺ | [C₉H₁₁]⁺ | Cleavage of the bond between the phenyl ring and the carbonyl. |

| 93 | [aniline]⁺ | [C₆H₅NH₂]⁺ | Cleavage of the C-N amide bond with hydrogen transfer. |

| 91 | [tropylium]⁺ | [C₇H₇]⁺ | Benzylic cleavage of the propyl group (loss of C₂H₅•). docbrown.info |

| 77 | [phenyl]⁺ | [C₆H₅]⁺ | Cleavage of the N-phenyl bond. |

Vibrational Spectroscopy and Theoretical Interpretation

For a more profound understanding of the molecule's solid-state properties, experimental vibrational spectra (FT-IR and Raman) are often interpreted with the aid of theoretical calculations. researchgate.net Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of an optimized molecular geometry and its corresponding vibrational frequencies. nih.gov

This approach involves using a functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to model the molecule in the gaseous state. researchgate.netnih.gov The calculated frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic deficiencies in the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov

Furthermore, a Potential Energy Distribution (PED) analysis can be performed on the calculated vibrations. researchgate.net PED assigns each vibrational mode to the specific internal coordinates (bond stretches, angle bends, torsions) that contribute to it most significantly. This provides an unambiguous assignment for every peak in the experimental FT-IR and Raman spectra, moving beyond simple group frequency correlations to a complete description of the molecule's vibrational dynamics. researchgate.netsmu.edu This combined experimental and theoretical approach is essential for a rigorous characterization of the solid-state structure of this compound.

Computational Chemistry and Theoretical Modeling of N Phenyl 4 Propylbenzamide

Quantum Chemical Calculations

No dedicated studies on the quantum chemical calculations for N-phenyl-4-propylbenzamide were identified.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Specific DFT studies on the molecular geometry and electronic structure of this compound are not present in the available literature.

Calculation of Energy Gaps and Reactivity Descriptors

Data from calculations of energy gaps and reactivity descriptors for this compound are not available.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been published.

Electrostatic Potential Mapping

There are no available electrostatic potential maps for this compound in the researched literature.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

No computational predictions of the NMR, IR, or UV-Vis spectra for this compound have been reported.

Molecular Dynamics Simulations

No studies utilizing molecular dynamics simulations to investigate the behavior of this compound were found.

Conformational Analysis and Flexibility Studies in Solution

In solution, molecules are not static but exist as a mixture of different conformations. researchgate.net The flexibility of this compound arises from the rotation around the single bonds connecting the different parts of the molecule. For instance, the rotation around the N1-C5 and C8-C9 bonds dictates the relative orientation of the phenyl rings and the amide plane. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy of different conformations and predict the most stable arrangements. nih.gov

Studies on similar aryl amides have shown that the tilt angles between the phenyl rings can vary significantly. nih.gov For example, in the solid state, crystal packing forces can lead to conformations that are different from those predicted for isolated molecules in the gas phase or in solution. nih.gov These conformational changes can have a significant impact on the molecule's ability to interact with biological targets.

Solvent Effects on Molecular Conformation and Behavior

The solvent in which a molecule is dissolved can have a profound effect on its conformation and behavior. frontiersin.org Solvents can interact with the solute molecule through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can stabilize certain conformations over others. frontiersin.orgresearchgate.net

Computational models can be used to simulate the effects of different solvents on the conformation of this compound. frontiersin.org By including explicit solvent molecules in the calculations, it is possible to obtain a more realistic picture of the molecule's behavior in solution. frontiersin.org This information is crucial for predicting how the molecule will interact with its biological target.

Molecular Docking and Protein-Ligand Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. jscimedcentral.com This method is widely used in drug discovery to identify potential drug candidates and to understand the mechanism of action of existing drugs. jscimedcentral.comscirp.org

Identification of Potential Binding Sites and Intermolecular Interactions

Molecular docking simulations can be used to identify potential binding sites for this compound on a target protein. jscimedcentral.com The simulations involve placing the ligand in the binding site of the protein and calculating the binding energy for different orientations. jscimedcentral.com The orientation with the lowest binding energy is considered to be the most likely binding mode. jscimedcentral.com

Once a potential binding mode has been identified, the intermolecular interactions between the ligand and the protein can be analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For example, the amide group of this compound can act as a hydrogen bond donor and acceptor, while the phenyl rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site. nih.gov

Ligand Efficiency and Binding Affinity Prediction Methods

Ligand efficiency (LE) is a metric used to assess the quality of a drug candidate. nih.govcore.ac.uk It is defined as the binding affinity of a ligand divided by the number of non-hydrogen atoms in the molecule. researchgate.net A higher LE value indicates that the ligand is more efficient at binding to its target. researchgate.net

The binding affinity of a ligand to a protein can be predicted using a variety of computational methods, including scoring functions used in molecular docking and more rigorous methods such as free energy calculations. nih.gov These methods can be used to rank different ligands based on their predicted binding affinity and to identify the most promising candidates for further development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a molecule to its biological activity. oup.commdpi.com These models can be used to predict the activity of new compounds and to guide the design of more potent drugs. mdpi.com

Development of Predictive Models for Biological Activity based on Structural Descriptors

QSAR models are developed by first calculating a set of molecular descriptors for a series of compounds with known biological activity. mdpi.com These descriptors can include physicochemical properties, such as molecular weight and logP, as well as structural features, such as the presence of specific functional groups. nih.gov

Once the descriptors have been calculated, a statistical method, such as multiple linear regression or partial least squares, is used to develop a mathematical equation that relates the descriptors to the biological activity. mdpi.com This equation can then be used to predict the activity of new compounds that have not yet been synthesized or tested. mdpi.com

For this compound and its analogs, QSAR models have been developed to predict their antimicrobial activity. nih.gov These models have shown that the biological activity is influenced by factors such as molecular weight, total energy, and the presence of specific substituents on the phenyl rings. nih.gov

Feature Selection and Model Validation Strategies

In the development of a Quantitative Structure-Activity Relationship (QSAR) model for this compound, feature selection and rigorous model validation are critical steps to ensure the development of a statistically robust and predictive model. wikipedia.orgresearchgate.net These processes guarantee that the relationship established between the molecular descriptors (features) and the biological activity is not due to chance and that the model can accurately predict the activity of new, untested compounds. mdpi.com

Feature Selection

The initial step in QSAR modeling involves the calculation of a large number of molecular descriptors, which can range from hundreds to thousands. researchgate.net These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. However, including all calculated descriptors in a model can lead to overfitting and reduced interpretability. researchgate.net Feature selection is the process of identifying the most relevant descriptors that have a significant correlation with the biological activity of interest. researchgate.net

For a compound like this compound, this process would typically begin by calculating a wide array of descriptors. Common feature selection methods that would be applied include:

Stepwise Regression: This is an iterative method where descriptors are added or removed from the model one at a time based on their statistical significance.

Genetic Algorithms: Inspired by natural evolution, this method uses principles of selection, crossover, and mutation to evolve a population of descriptor subsets to find the optimal combination that yields the best predictive model. researchgate.net

Recursive Feature Elimination: This technique recursively removes the least important features and builds a model on the remaining ones until the desired number of features is reached.

In a hypothetical QSAR study on a series of benzamide (B126) derivatives including this compound, a feature selection process might identify a small subset of descriptors that are most influential in determining their biological activity. A representative outcome of such a feature selection process is illustrated in the table below.

| LUMO | Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | Negative |

Model Validation

Once a QSAR model is built using the selected features, its predictive power and robustness must be thoroughly validated. researchgate.netnih.gov Validation ensures that the model is not a result of chance correlation and can be reliably used for predictions. wikipedia.org The validation process is typically divided into internal and external validation. nih.gov

Internal Validation: This process uses the initial dataset to assess the model's stability and predictive ability. The most common technique is cross-validation . In leave-one-out (LOO) cross-validation, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The results are used to calculate the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive power. tandfonline.com

External Validation: This is a more stringent test of a model's predictive capability. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside and not used during model development. kashanu.ac.ir The model's ability to predict the activities of the compounds in the test set is then evaluated. nih.gov Several statistical metrics are used to assess the external predictive performance.

A summary of typical validation parameters for a QSAR model of benzamide derivatives is presented in the following table.

Table 2: Representative Model Validation Statistics for a Benzamide QSAR Model

| Parameter | Description | Typical Value |

|---|---|---|

| R² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 |

| Q² | Cross-validated correlation coefficient from leave-one-out cross-validation. | > 0.5 |

| R²_pred | Coefficient of determination for the external test set. Measures the predictive power for new data. | > 0.6 |

| RMSE | Root Mean Square Error for the training and test sets. | As low as possible |

The combination of rigorous feature selection and comprehensive validation ensures the development of a reliable QSAR model for this compound and its analogs, which can then be confidently used to guide the design and synthesis of new compounds with desired biological activities. researchgate.netmdpi.com

Structure Activity Relationship Sar Investigations of N Phenyl 4 Propylbenzamide Derivatives

Impact of Substitutions on the Phenyl Ring of the Amide Moiety

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the N-phenyl ring can modulate the electron density of the entire molecule, thereby affecting its binding capabilities with biological targets.

Research on a series of N-phenylbenzamide analogs has demonstrated that the presence and nature of EWGs are crucial for activity. For instance, in a study of N-phenylbenzamides as potential antischistosomal agents, derivatives with strong EWGs on the N-phenyl ring showed significant activity. nih.gov Dichlorination of the N-phenyl ring, as in N-(3,4-dichlorophenyl)-4-(trifluoromethyl)benzamide, resulted in potent activity against Schistosoma mansoni. nih.gov This suggests that reducing the electron density on the N-phenyl ring is favorable for the biological effect being studied.

Conversely, the replacement of a strong EWG like trifluoromethyl (CF₃) with a milder EWG like a fluoro group led to a significant decrease or complete loss of activity. nih.gov Similarly, substituting the CF₃ group with a cyano (CN) group also abolished the desired biological effect. nih.gov These findings underscore the importance of potent electron-withdrawing character on the N-phenyl ring for this particular activity.

The following table summarizes the effects of various substituents on the N-phenyl ring of benzamide (B126) analogs on their antischistosomal activity.

| N-Phenyl Ring Substituent | Benzoyl Ring Substituent | Observed Activity | Reference |

| 3,4-dichloro | 4-(trifluoromethyl) | Strong degenerative changes, death of parasite | nih.gov |

| 3-(trifluoromethyl) | 4-(trifluoromethyl) | Strong degenerative changes, death of parasite | nih.gov |

| 3-fluoro | 4-(trifluoromethyl) | Activity abolished | nih.gov |

| 3-(trifluoromethyl) | 4-fluoro | Decreased activity | nih.gov |

| 3-cyano | 4-(trifluoromethyl) | Activity abolished | nih.gov |

The size and spatial arrangement of substituents on the N-phenyl ring can create steric hindrance, which may either prevent or enhance the molecule's ability to fit into a binding site. While the available literature does not provide specific examples for N-phenyl-4-propylbenzamide, general principles of medicinal chemistry suggest that bulky substituents can significantly alter a compound's activity profile. For instance, increasing the size of a substituent may lead to a loss of activity if the binding pocket is sterically constrained. Conversely, a larger group might be able to form additional favorable interactions if the pocket can accommodate it.

In the broader context of N-substituted benzamides, early studies have indicated that branching at the amide nitrogen can influence solubility and receptor affinity, which are properties also affected by steric factors on the aromatic rings.

The position of a substituent on the N-phenyl ring (ortho, meta, or para) can have a profound impact on the molecule's conformation and its interaction with target sites. In the study of N-phenylbenzamide analogs as antischistosomal agents, it was observed that electron-withdrawing groups at the meta and para positions of the N-phenyl ring were associated with strong activity. nih.gov For example, N-(3,4-dichlorophenyl)-4-(trifluoromethyl)benzamide, with chlorine atoms at the meta and para positions, was a highly active compound. nih.gov

This suggests that for this particular biological target, substitution at the meta and para positions is more favorable than at the ortho position, likely due to the specific topology of the binding site.

Role of the N-substituent (Propyl Group) on Molecular Interaction

For example, in a series of N,N-disubstituted benzamides designed as 5α-reductase inhibitors, varying the alkyl spacer length between the benzamide core and another cyclic moiety was a key part of the investigation. nih.gov This highlights the general importance of the length of alkyl chains in determining the biological activity of benzamide derivatives.

Replacing the propyl group with a cyclic or heterocyclic moiety can introduce conformational rigidity and the potential for new interactions, such as hydrogen bonding or pi-stacking. The introduction of a phenylmorpholino group attached to a propyl chain on a benzamide core has been shown to impart distinct chemical properties and biological activities. smolecule.com In another example, a compound named 4-[(8-Phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-N-propyl-benzamide features a complex bicyclic system, indicating that significant structural complexity at this position is explored in medicinal chemistry. ontosight.ai These examples, while not direct analogs of this compound, illustrate that replacing the simple alkyl chain with more complex cyclic structures is a common and often fruitful strategy for modifying the activity of benzamides.

Modifications to the Benzamide Core Structure

Alterations to the central benzamide scaffold, including the amide linkage and its associated phenyl rings, are crucial in structure-activity relationship (SAR) studies. These modifications can significantly impact a compound's potency, selectivity, and physicochemical properties.

Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its primary biological activity. nih.gov This involves substituting a functional group with another that has similar physical or chemical characteristics.

Amide Bond Replacements: The amide bond itself is a common target for bioisosteric replacement to improve metabolic stability. nih.gov For instance, heterocycles such as 1,2,4-triazoles, oxazoles, and oxadiazoles (B1248032) have been successfully used as amide surrogates. nih.govacs.org In one study, replacing a critical amide group with a 1,2,4-triazole (B32235) not only maintained key hydrogen bonding interactions but also improved metabolic stability in mouse and human liver microsomes. acs.org Research on benzamide nematicides related to the Wact-11 scaffold demonstrated that replacing the amide group with a thioamide or selenoamide maintained or even enhanced activity against C. elegans, whereas replacement with a sulfonamide resulted in no significant activity. rsc.org

Table 1: Effect of Amide Bioisosteric Replacement on Nematicidal Activity

| Compound Type | Bioisosteric Group | Motility Reduction (%) | Reference |

|---|---|---|---|

| Reference Benzamide | Amide | 100 | rsc.org |

| Analog | Thioamide | 92 | rsc.org |

| Analog | Selenoamide | 100 | rsc.org |

| Analog | Urea | 47 | rsc.org |

| Analog | Sulfonamide | No significant activity | rsc.org |

Phenyl Ring Replacements: The phenyl rings of the benzamide core are also prime candidates for modification. A common strategy is the replacement of a phenyl ring with a bioisostere to improve properties like solubility and metabolic stability, or to explore new intellectual property space. nih.govrsc.org Saturated, three-dimensional scaffolds are of particular interest to "escape from flatland" and enhance pharmacological profiles. rsc.org Examples of saturated bioisosteres for phenyl rings include bicyclo[1.1.1]pentane, cubane, and 2-oxabicyclo[2.2.2]octane. enamine.net The replacement of a phenyl ring in the anticancer drug Vorinostat with a 2-oxabicyclo[2.2.2]octane core, for example, resulted in a new bioactive analog. enamine.netresearchgate.net Similarly, replacing the central benzene (B151609) ring in the drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane yielded an analog with improved water solubility and reduced lipophilicity. researchgate.net

Ring Expansion or Contraction

Modifying the size of the rings within or attached to the benzamide core can lead to significant changes in a molecule's three-dimensional shape and its fit within a biological target.

Ring Expansion: Ring expansion reactions offer a pathway to novel scaffolds that may be difficult to synthesize directly. nih.govrsc.org

From Benzamides: A rhodium(III)-catalyzed intramolecular annulation of benzamides tethered to allylic alcohols can produce azepinone derivatives, expanding a six-membered ring system to a seven-membered one. rsc.org

From Cyclic Ketones: The Schmidt reaction provides a classic method for ring expansion. studysmarter.co.ukwikipedia.org Treating a cyclic ketone with hydrazoic acid (HN₃) or an alkyl azide (B81097) under acidic conditions can insert a nitrogen atom into the ring to form a larger lactam. studysmarter.co.ukwikipedia.orgresearchgate.net For instance, this reaction can convert a six-membered cyclic ketone into a seven-membered lactam, a transformation that has been applied in the synthesis of various natural products. chimia.chacs.org

Table 2: Examples of Ring Expansion Reactions

| Starting Material Type | Reaction | Resulting Structure | Reference |

|---|---|---|---|

| Benzamide with allylic alcohol tether | Rh(III)-catalyzed annulation | Azepinone (7-membered ring) | rsc.org |

| Cyclic Ketone | Schmidt Reaction | Lactam (n+1 atoms) | studysmarter.co.ukwikipedia.org |

| Benzylic Urea Derivative | Migratory Ring Expansion | Benzodiazepine/Benzodiazocine (8-12 membered rings) | rsc.org |

Ring Contraction: While less commonly cited in the context of benzamide SAR, ring contraction methodologies exist. The Favorskii rearrangement, for example, converts a cyclic α-halo ketone into a ring-contracted carboxylic acid derivative. Another method is the Wolff rearrangement of cyclic α-diazoketones, which can lead to a ring-contracted product.

Conformational Rigidity and Flexibility in SAR

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The degree of conformational rigidity or flexibility can dictate binding affinity and selectivity.

Studies on propafenone (B51707) analogues have shown that the flexibility of substituents can be a key trigger for transporter selectivity. researchgate.net A certain degree of flexibility allows a molecule to adopt different conformations to fit into the binding sites of different proteins, whereas a more rigid structure may lock the molecule into a single conformation that is highly selective for one target.

Computational methods are invaluable for exploring these conformational properties. Molecular dynamics (MD) simulations can predict the stability of a ligand within a protein's binding pocket. nih.gov Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess how much the ligand's position and atomic coordinates fluctuate over time. innovareacademics.in A stable binding is often indicated by minimal RMSD and RMSF fluctuations, suggesting the compound maintains a consistent and favorable interaction with the target protein. innovareacademics.inresearchgate.net For example, MD simulations of certain benzamide derivatives designed as PARP-1 inhibitors showed stable binding with RMSD fluctuations between 1.2 and 2.7 Å, supporting their potential as effective agents. innovareacademics.in

Molecular Mechanisms of Action in Preclinical/in Vitro Research

Target Identification and Engagement Studies

Preclinical research into N-phenylbenzamide and its analogues has focused on identifying their direct molecular targets to understand their therapeutic potential. These investigations have explored interactions with receptors, enzymes, and nucleic acids.

Receptor Binding Assays

Studies on benzamide (B126) derivatives have revealed specific interactions with cellular receptors. For instance, a novel class of compounds, including N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, has been identified as potent and exceptionally selective agonists for the delta opioid receptor. nih.gov These compounds were found to bind with high affinity, with one analogue exhibiting an IC50 of 0.87 nM for the delta opioid receptor and demonstrating high selectivity over mu and kappa opioid receptors. nih.gov This research highlights the potential for N-phenylbenzamide scaffolds to be tailored for specific receptor engagement. Further research has also noted the interaction of substituted benzamide ligands with the D4 dopamine (B1211576) receptor. unthsc.edu

Enzyme Inhibition Studies (e.g., alpha-glucosidase, protein kinases, histone deacetylases)

The benzamide moiety is a core component in various enzyme inhibitors, suggesting that N-phenyl-4-propylbenzamide could exhibit similar activities.

Alpha-Glucosidase: Alpha-glucosidase inhibitors are a recognized class of treatments for type 2 diabetes, as they delay carbohydrate digestion and lower postprandial blood glucose. plos.org While specific data on this compound is not available, the broader class of benzoic acid derivatives has been investigated for this activity. researchgate.net In vitro assays are commonly used to screen for alpha-glucosidase inhibition by measuring the enzymatic activity in the presence of potential inhibitors. plos.orgmdpi.comnih.govnih.gov

Protein Kinases: Protein kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in cancer therapy. The development of fluorescence-based assays allows for the sensitive and continuous monitoring of protein kinase activity, facilitating the screening of potential inhibitors. nih.gov Kinase inhibitor pulldown assays have also been developed to enrich and quantify the kinome, identifying over 300 distinct kinases that can be targeted. biorxiv.org

Histone Deacetylases (HDACs): HDAC inhibitors are a class of compounds that induce tumor cell differentiation and apoptosis. nih.gov Numerous derivatives of N-hydroxybenzamide have been synthesized and evaluated as potent HDAC inhibitors. nih.govmedchemexpress.comnih.gov For example, N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been designed as novel HDAC inhibitors. medchemexpress.com Furthermore, taking inspiration from HDAC10's natural polyamine substrates, researchers have modified existing pan-HDAC inhibitors to create highly selective HDAC10 chemical probes. chemrxiv.orgchemrxiv.org

DNA/RNA Interaction Mechanisms (e.g., minor groove binding, intercalation)

Certain N-phenylbenzamide derivatives have been shown to interact directly with DNA. Studies on bis(2-aminoimidazolines) containing the N-phenylbenzamide core structure indicate that these molecules bind strongly and selectively to the minor groove of AT-rich DNA sequences. nih.gov This interaction is crucial for their antiprotozoal activity against kinetoplastid parasites, whose mitochondrial DNA is a key target. nih.gov Another series of related compounds, bis(2-aminobenzimidazoles), were found to bind DNA through intercalation as well. nih.gov Additionally, novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives have been designed to act as potential Topoisomerase I/II inhibitors, which involves interaction with DNA to induce damage in cancer cells. nih.gov

Cellular Pathway Modulation (In Vitro)

In vitro studies using various cell lines have demonstrated that N-substituted benzamides can significantly impact cellular pathways controlling cell survival and proliferation.

Apoptosis Induction Mechanisms

A significant body of research has focused on the ability of N-substituted benzamides to induce apoptosis, or programmed cell death, in cancer cells. The lead compound declopramide (B1670142) (3-chloroprocainamide), a structural analogue, has been shown to induce apoptosis in murine pre-B cells and human promyelocytic cancer cell lines. nih.govresearchgate.net

The primary mechanism involves the mitochondria-mediated intrinsic apoptosis pathway. nih.gov Key events in this process include:

Cytochrome c Release: Following exposure to declopramide, cytochrome c is released from the mitochondria into the cytosol. nih.govresearchgate.net

Caspase-9 Activation: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which then activates procaspase-9 into its active form, caspase-9. nih.govresearchgate.net

Effector Caspase Activation: Caspase-9 subsequently activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis. nih.gov

Studies have confirmed that this apoptotic induction is dependent on caspase-9 activation but is largely independent of the p53 tumor suppressor protein. nih.govresearchgate.net

| Compound | Cell Line | Key Apoptotic Event | Reference |

|---|---|---|---|

| Declopramide (3CPA) | 70Z/3 (murine pre-B) | Cytochrome c release | nih.gov |

| Declopramide (3CPA) | HL60 (human promyelocytic) | Caspase-9 activation | nih.govresearchgate.net |

| Declopramide (3CPA) | 70Z/3 and HL60 | p53-independent mechanism | nih.gov |

| N-phenylbenzamide-4-methylamine acridine derivative (9b) | CCRF-CEM | Concentration-dependent apoptosis | nih.gov |

Cell Cycle Regulation at the Molecular Level

Prior to the onset of apoptosis, certain N-substituted benzamides have been observed to induce cell cycle arrest.

G2/M Phase Arrest: Treatment with declopramide has been shown to cause a block in the G2/M phase of the cell cycle. researchgate.net This arrest occurs before the induction of apoptosis and is also observed in the presence of caspase inhibitors, indicating it is an upstream event. researchgate.net Like the apoptotic mechanism, this G2/M block was found to be independent of p53 activation. researchgate.net

G1 Phase Arrest: Other related compounds, such as the synthetic retinoid N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), have demonstrated the ability to inhibit cell growth by blocking the transition from the G1 to the S phase of the cell cycle. nih.gov This inhibition was associated with a suppression of c-myc gene expression, a key regulator of cell proliferation. nih.gov

| Compound | Cell Line | Effect on Cell Cycle | Molecular Correlate | Reference |

|---|---|---|---|---|

| Declopramide (3CPA) | 70Z/3 and HL60 | G2/M phase block | p53-independent | researchgate.net |

| N-(4-hydroxyphenyl) retinamide (4-HPR) | PC3 (prostate adenocarcinoma) | G1 to S phase block | Suppression of c-myc mRNA | nih.gov |

Insufficient Data Available for this compound's Specific Molecular Mechanisms

Following a comprehensive search of scientific literature and databases, there is currently insufficient publicly available information to detail the specific molecular mechanisms of action for the chemical compound this compound, as requested by the provided outline.

Specifically, no preclinical, in vitro, or structural biology research data could be located for this compound in the following areas:

Mechanistic Insights from Structural Biology:No co-crystal structures of this compound with any target proteins have been published. This type of research is crucial for understanding the precise molecular interactions between a compound and its biological target, and such data is not available for this specific molecule.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict content requirements of the requested outline for this compound.

Design and Synthesis of Advanced N Phenyl 4 Propylbenzamide Analogs and Conjugates

Rational Design Principles for Novel Derivatives

Rational design harnesses an understanding of molecular interactions to guide the modification of a lead compound. For N-phenyl-4-propylbenzamide, this involves strategic alterations to its core structure—the phenyl ring, the benzamide (B126) group, and the 4-propyl substituent—to modulate its properties. Design strategies often focus on enhancing binding affinity to biological targets, improving physicochemical characteristics, or introducing new functionalities. nih.gov A series of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives were designed and synthesized as potential antitumor agents, demonstrating how rational modifications can lead to compounds with specific biological activities. nih.govresearchgate.net Similarly, N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives were designed based on the structure of the anticancer agent amsacrine, indicating a strategy of hybridizing known pharmacophores. nih.gov

Fragment-Based Design Approaches

Fragment-Based Drug Design (FBDD) is a powerful strategy for developing potent ligands by starting with small, low-complexity molecules, or "fragments," that bind weakly to a biological target. bu.edu The process typically begins by screening a library of fragments to identify those that bind to the target protein, often using sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR). rug.nlstanford.edu Once a fragment hit is identified and its binding mode is confirmed, it can be optimized into a more potent, lead-like molecule through several strategies:

Fragment Growing: This approach involves adding functional groups to the fragment core to explore unoccupied regions of the binding pocket and form additional interactions. rug.nlnih.gov

Fragment Linking: If two or more fragments bind to adjacent sites on the target, they can be connected with a chemical linker to create a single, higher-affinity molecule. rug.nl

Fragment Merging: Two overlapping fragments can be combined into a novel, single scaffold that incorporates the key binding features of both.

For this compound, an FBDD approach would involve deconstructing the molecule into its constituent fragments (e.g., the propylbenzene (B89791) moiety and the N-phenylamide moiety). These or similar fragments would be screened against a target of interest. A confirmed fragment "hit" could then be elaborated upon, using its determined binding pose to guide the synthetic addition of substituents, ultimately rebuilding a more optimized analog. nih.gov The key advantage is that fragments can explore chemical space more efficiently than larger molecules and often yield leads with better physicochemical properties. rug.nlstanford.edu

Table 1: Key Concepts in Fragment-Based Design

| Strategy | Description | Application to this compound Analogs |

|---|---|---|

| Fragment Growing | Stepwise addition of chemical groups to a core fragment to improve potency by forming new interactions within the target's binding site. rug.nl | A small fragment binding in the propyl-binding pocket could be "grown" by adding the N-phenylamide portion to achieve higher affinity. |

| Fragment Linking | Connecting two or more fragments that bind to adjacent pockets of a target with a suitable chemical linker. | If a propyl-benzene fragment and a separate aniline (B41778) fragment bind in neighboring sites, they could be linked to create a novel benzamide analog. |

| Fragment Merging | Combining the structural features of two overlapping fragments into a single, more potent molecule. | Two fragments that occupy overlapping space could be merged to design a novel core scaffold with improved binding efficiency. |

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, such as a protein or enzyme, to design compounds that can bind to it with high affinity and specificity. gardp.orgdomainex.co.uk This methodology has become a cornerstone of modern drug discovery. nih.gov The process is iterative and involves several key steps:

Target Structure Determination: The 3D structure of the target macromolecule is determined, typically using techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. nih.govnih.gov

Binding Site Identification: Computational tools are used to identify and characterize potential binding sites or pockets on the target's surface. nih.govresearchgate.net

Computational Docking: Virtual libraries of compounds are computationally screened and "docked" into the active site to predict their binding conformation and affinity. gardp.org This allows for the prioritization of molecules for synthesis and testing.

Iterative Optimization: The structural information from co-crystal structures of a ligand bound to the target is used to guide further chemical modifications to improve potency and other properties. gardp.orgdomainex.co.uk

In the context of designing this compound analogs, SBDD would be employed if the biological target is known. Molecular docking simulations could predict how the parent molecule fits into the target's binding site. nih.gov This information would reveal which parts of the molecule are critical for binding and where modifications could be made to enhance interactions, for instance, by adding hydrogen bond donors/acceptors or groups that fit into hydrophobic pockets. nih.gov

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a suite of techniques that enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govroutledge.com This approach is highly valuable for exploring the structure-activity relationship (SAR) of a lead compound like this compound by systematically varying its substituents.

Parallel Synthesis Techniques for Benzamide Derivatives

Parallel synthesis is a key methodology within combinatorial chemistry where multiple reactions are carried out simultaneously in separate reaction vessels, often arranged in a microplate format. mt.comspirochem.com This allows for the efficient creation of a library of compounds where each well contains a single, known product. asynt.com Unlike mixed-pool methods, this approach avoids the need for complex deconvolution to identify active compounds. imperial.ac.uk

For benzamide derivatives, a common parallel synthesis strategy involves reacting a core molecule, such as 4-propylbenzoyl chloride, with a diverse array of anilines in a 96-well plate. Each well would contain a different aniline, resulting in a library of 96 distinct this compound analogs. Similarly, one could start with a single aniline and react it with a variety of substituted benzoic acids. nih.gov The use of solid-phase synthesis, where molecules are attached to an insoluble resin support, can further streamline the process by simplifying purification—unreacted reagents and byproducts are simply washed away. mt.com

Table 2: Parallel Synthesis Approach for this compound Analogs

| Step | Description | Example Reagents | Outcome |

|---|---|---|---|

| 1. Scaffolding | A common chemical core is selected. | 4-propylbenzoic acid | The foundation for the library. |

| 2. Activation | The carboxylic acid is converted to a more reactive form (e.g., an acid chloride or activated ester). | Thionyl chloride (SOCl₂) or activating reagents like HOBt/DIC. nih.gov | A reactive intermediate ready for amidation. |

| 3. Diversification | The activated scaffold is distributed into a multi-well plate and reacted with a diverse set of building blocks. | A collection of 96 different substituted anilines. | A library of 96 unique this compound analogs. |

| 4. Purification | Products are purified, often using high-throughput techniques like automated chromatography. | N/A | Purified compounds ready for screening. |

High-Throughput Screening (HTS) Library Generation

The generation of libraries for High-Throughput Screening (HTS) is a primary application of combinatorial chemistry. imperial.ac.uk HTS involves the automated testing of tens of thousands to millions of compounds to identify "hits" that display a desired biological activity. pharm.ai

Libraries designed for HTS must be both large and diverse to maximize the chances of finding a novel hit. For this compound, an HTS library would be generated by combining a wide variety of building blocks. For example, one could use hundreds of different substituted benzoic acids and hundreds of different anilines to create a library containing tens of thousands of unique benzamide structures. These libraries are typically stored and handled in microplate formats, allowing for robotic screening against biological targets. nuvisan.com The design of such libraries often employs computational filters to ensure drug-like properties (e.g., adherence to Lipinski's "Rule of Five") and structural diversity. thermofisher.com

Prodrug Strategies and Molecular Conjugation for Enhanced Research Utility

Prodrugs are inactive or less active molecules that are chemically modified to undergo a transformation in vivo to release the active parent drug. nih.gov This strategy is widely used to overcome undesirable properties of a parent compound, such as poor solubility, low permeability, or rapid metabolism. nih.govump.edu.pl

For this compound, a prodrug strategy could be implemented to enhance its utility in research settings. For example, if the compound has low aqueous solubility, a hydrophilic group like a phosphate (B84403) or an amino acid could be attached, often via an ester or carbamate (B1207046) linkage. nih.gov This promoiety would be designed to be cleaved by enzymes (e.g., phosphatases or esterases) at the site of action, releasing the parent compound. Another approach involves designing prodrugs that are activated under specific conditions, such as the hypoxic environment of tumors. nih.gov

Molecular conjugation involves linking the parent molecule to another chemical entity to impart new functions. This is distinct from a prodrug strategy where the goal is simply to release the parent drug. For this compound, conjugation could be used to:

Attach a fluorescent tag: This allows for the visualization of the compound's distribution in cells or tissues using fluorescence microscopy.

Link to a targeting moiety: Conjugating the molecule to a ligand that binds to a specific cell surface receptor can direct the compound to a particular cell type.

Create a bitunctional molecule: The compound could be linked to another active molecule to create a hybrid agent with dual activity.

The synthesis of these conjugates requires chemical handles on the this compound structure—functional groups like amines, carboxylic acids, or alcohols—that can be used for linking without disrupting the molecule's core activity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide |

| N-phenylbenzamide-4-methylamine acridine |

| Amsacrine |

| 4-propylbenzoyl chloride |

| Aniline |

Despite a comprehensive search for scientific literature detailing the development of fluorescent or affinity probes based on the this compound scaffold, no specific research articles or data were found.

Therefore, the section on the "Development of Fluorescent or Affinity Probes Based on the this compound Scaffold" cannot be provided at this time. Further research and synthesis in this specific area would be required to generate the detailed findings necessary to populate this section.

Advanced Analytical Methodologies for N Phenyl 4 Propylbenzamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of separation science, providing powerful tools for the isolation and purity verification of N-phenyl-4-propylbenzamide. The selection of a specific chromatographic technique is contingent on the sample matrix, the required scale of separation (analytical or preparative), and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecyl-silica (C18) or a phenyl-based column, is used. The separation is achieved by eluting the sample with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govwu.ac.th The gradient or isocratic elution profile is optimized to achieve baseline separation of this compound from any impurities or related compounds. A study on the synthesis of N-phenylbenzamide utilized an isocratic RP-HPLC method, which could be adapted for its 4-propyl derivative. researchgate.net Detection is typically performed using an ultraviolet (UV) detector set at a wavelength corresponding to the maximum absorbance of the molecule's chromophores, such as the phenyl rings. dtic.mil

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition |

|---|---|

| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV at 254 nm |

| Injection Volume | 5 µL |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for preparative-scale purifications. americanpharmaceuticalreview.comwaters.com It is recognized as a "green" technology because it uses supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption. americanpharmaceuticalreview.comselvita.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and rapid column equilibration compared to liquid chromatography. waters.comuva.es